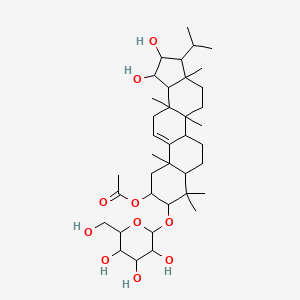
2-Chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide, also known as CF3I, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound also inhibits the activity of the proteasome, a cellular complex involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. This compound has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer drugs. However, this compound is also highly reactive and can be difficult to work with in the laboratory. It is also relatively unstable and can degrade over time, which can make it difficult to store and transport.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of this compound and its interactions with various cellular components. Finally, there is also interest in developing new synthetic methods for this compound that are more efficient and scalable.
Synthesis Methods
The synthesis of 2-Chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide involves the reaction of 5-fluoro-1-oxo-3,4-dihydro-2H-isoquinoline with chloroacetyl chloride in the presence of an appropriate base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-Chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide has been studied extensively for its potential applications in various biological and chemical processes. One of the primary areas of research has been the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Properties
IUPAC Name |
2-chloro-N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2/c12-5-9(16)15-8-2-1-7-6(10(8)13)3-4-14-11(7)17/h1-2H,3-5H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMJTUNRVSOOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetyl]amino}acetic acid](/img/structure/B2863166.png)



![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)


![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)
![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)

![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)

![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)
